molecular formula C10H24O2Si2 B1354362 Trimethylsilylketene Ethyl Trimethylsilyl Acetal CAS No. 65946-56-7

Trimethylsilylketene Ethyl Trimethylsilyl Acetal

Cat. No. B1354362
CAS RN: 65946-56-7
M. Wt: 232.47 g/mol
InChI Key: ODJZWNZEYBPGIQ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilylketene Ethyl Trimethylsilyl Acetal is a biochemical used for proteomics research . It is also known by other names such as 1-ethoxy-1-(trimethylsiloxy)-2-(trimethylsilyl)ethene .


Synthesis Analysis

The synthesis of Trimethylsilylketene Ethyl Trimethylsilyl Acetal involves several precursors including Chlorotrimethylsilane, Ethyl (trimethylsilyl)acetate, tert-Butyldimethylsilyl chloride, and Trimethylsilyl acetylene . The synthesis process has been documented in various literature .


Molecular Structure Analysis

The molecular formula of Trimethylsilylketene Ethyl Trimethylsilyl Acetal is C10H24O2Si2 . The exact mass is 232.13100 .


Physical And Chemical Properties Analysis

Trimethylsilylketene Ethyl Trimethylsilyl Acetal has a molecular weight of 232.46700 . It has a density of 0.857g/cm3 . The boiling point is 194.679ºC at 760 mmHg . The flash point is 61.373ºC .

Scientific Research Applications

Membrane Technology

Membranes based on poly[(1-trimethylsilyl)-1-propyne], a compound related to Trimethylsilylketene Ethyl Trimethylsilyl Acetal, have been studied for their application in liquid-liquid separation. These membranes have been shown to be effective in the pervaporation recovery of organic products from fermentation broths, such as the preparation of bioethanol and biobutanol, and in the nanofiltration separation of organics. The study indicates that synthesis conditions, molecular-mass characteristics, and chain microstructure significantly influence the properties of these membranes, suggesting their potential in chemical separation processes and environmental applications (Volkov, Volkov, & Khotimskiǐ, 2009).

Catalytic Acetalization

The catalytic acetalization of bio-renewable glycerol to produce fuel additives has been reviewed, with a focus on innovative and potential technologies for sustainable production. This process, relevant to Trimethylsilylketene Ethyl Trimethylsilyl Acetal, involves acid-catalyzed reactions with aldehydes and ketones, evaluated comprehensively in the field. Supported heterogeneous catalysts, such as zeolites and metal-based catalysts, have shown promise in this application, indicating the compound's relevance in producing environmentally friendly fuel additives (Talebian-Kiakalaieh et al., 2018).

Cellulose Modification

Research into the chemical modification of cellulose using ionic liquids as reaction media has highlighted the potential for silylation reactions, where compounds like Trimethylsilylketene Ethyl Trimethylsilyl Acetal could play a role. These modifications, conducted under mild conditions, have led to the development of various cellulose derivatives, demonstrating the compound's utility in material science and engineering (Heinze et al., 2008).

Process Intensification in Chemical Production

The review on process parameters of various process intensification techniques for ethyl acetate production touches upon the relevance of compounds like Trimethylsilylketene Ethyl Trimethylsilyl Acetal in enhancing chemical production processes. Techniques such as reactive distillation and microwave reactive distillation have been explored, showing the potential for efficiency improvements in the production of chemicals like ethyl acetate, which is essential in various industrial applications (Patil & Gnanasundaram, 2020).

properties

IUPAC Name

[(E)-1-ethoxy-2-trimethylsilylethenoxy]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si2/c1-8-11-10(9-13(2,3)4)12-14(5,6)7/h9H,8H2,1-7H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJZWNZEYBPGIQ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C\[Si](C)(C)C)/O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilylketene Ethyl Trimethylsilyl Acetal

CAS RN

65946-56-7
Record name Trimethylsilylketene Ethyl Trimethylsilyl Acetal (mixture of isomers)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylsilylketene Ethyl Trimethylsilyl Acetal
Reactant of Route 2
Reactant of Route 2
Trimethylsilylketene Ethyl Trimethylsilyl Acetal

Citations

For This Compound
6
Citations
M Michida, T Mukaiyama - Chemistry letters, 2008 - journal.csj.jp
… In order to extend the utility, reaction of carbonyl compounds and trimethylsilylketene ethyl trimethylsilyl acetal 1 was examined so that it may become an useful reagent for the synthesis …
Number of citations: 7 www.journal.csj.jp
M Michida, T Mukaiyama - Chemistry letters, 2008 - journal.csj.jp
… More recently, trimethylsilylketene ethyl trimethylsilyl acetal was found also as a useful reagent for Lewis base-catalyzed carbonyl olefination in our laboratory.To extend the utility of …
Number of citations: 16 www.journal.csj.jp
Y Wang, GF Du, CZ Gu, F Xing, B Dai, L He - Tetrahedron, 2016 - Elsevier
… carbenes (NHCs) have been utilised as highly efficient organocatalysts to catalyse Peterson olefination reaction of aldehydes with trimethylsilylketene ethyl trimethylsilyl acetal or fluoro(…
Number of citations: 21 www.sciencedirect.com
ML Birsa - Organic Reaction Mechanisms· 2016: An annual …, 2020 - Wiley Online Library
… N-Heterocyclic carbenes have been utilized as highly efficient organocatalysts of Peterson olefination of aldehydes with trimethylsilylketene ethyl trimethylsilyl acetal or fluoro(…
Number of citations: 6 onlinelibrary.wiley.com
MG Moloney - Organic Reaction Mechanisms· 2016: An annual …, 2020 - Wiley Online Library
… Alkenes have been prepared by Peterson olefination reaction of aldehydes with ketenes (trimethylsilylketene ethyl trimethylsilyl acetal or fluoro(trimethylsilyl)ketene ethyl trimethylsilyl …
Number of citations: 3 onlinelibrary.wiley.com
Y Nishida - TCIMail, 2009 - tcichemicals.com
It is generally recognized that iron, the most abundant transition metal ion in mammalian systems, is a necessary trace element and is required for normal metabolic processes spanning …
Number of citations: 12 www.tcichemicals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.